N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a chemical compound characterized by its unique molecular structure and potential pharmacological applications. Its chemical formula is , and it is recognized for its role in the development of nicotinic agents, which interact with neuronal nicotinic acetylcholine receptors (nAChRs). This compound is classified under heterocyclic compounds due to the presence of a pyridazine ring, which contributes to its biological activity.
The compound is derived from the pyridazine family, specifically featuring a chlorine substituent at the 6-position of the pyridazine ring. It falls under the classification of organic compounds, particularly amines, due to the presence of an ethanamine group. The synthesis and study of this compound have been documented in various scientific literature, including research on its biological activities and potential therapeutic uses .
The synthesis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine typically involves several steps:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity and improve reaction rates.
N-((6-Chloropyridazin-3-yl)methyl)ethanamine participates in various chemical reactions:
Kinetic studies on these reactions often reveal insights into the reactivity of the amine group compared to other functional groups present in similar compounds.
N-((6-Chloropyridazin-3-yl)methyl)ethanamine acts primarily as a ligand for nicotinic acetylcholine receptors. Its mechanism involves:
Studies have shown that derivatives of this compound exhibit high affinity (K(i) values in the nanomolar range) for nAChRs, indicating significant potential for therapeutic applications in neurological disorders .
Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) used to confirm structural integrity and purity post-synthesis.
N-((6-Chloropyridazin-3-yl)methyl)ethanamine has several scientific applications:
The ongoing research highlights its significance in developing new treatments for diseases associated with nAChR dysfunctions .
N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a specialized organic compound belonging to the chloropyridazine class, characterized by a pyridazine ring substituted with chlorine at the 6-position and an ethylamino-methyl side chain at the 3-position. Its systematic IUPAC name, N-((6-chloropyridazin-3-yl)methyl)ethanamine, precisely defines this structure, though it is also documented in chemical databases under the synonym N-[(6-chloropyridazin-3-yl)methyl]ethanamine [1] [2]. The compound’s core scaffold consists of a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, distinguishing it from isomeric chloropyridine derivatives that feature a single nitrogen atom in the ring [6].
Table 1: Chemical Identifiers of N-((6-Chloropyridazin-3-yl)methyl)ethanamine
Identifier | Value |
---|---|
CAS Registry Number | 1289386-56-6 |
Molecular Formula | C₇H₁₀ClN₃ |
Molecular Weight | 171.63 g/mol |
IUPAC Name | N-((6-chloropyridazin-3-yl)methyl)ethanamine |
Other Names | N-[(6-chloropyridazin-3-yl)methyl]ethanamine; Ethanamine, N-[(6-chloro-3-pyridazinyl)methyl]- |
SMILES Notation | CCNCC1=NN=C(Cl)C=C1 |
InChIKey | Not explicitly provided in sources; derivable from structure |
MDL Number | MFCD18837139 |
Purity Specification | Research grade (varies by supplier) |
Storage Conditions | Sealed, dry, 2-8°C (cold chain recommended) [1] |
The molecular structure integrates three key functional elements: 1) The electron-deficient chloropyridazine ring, imparting electrophilic character; 2) The methylene (–CH₂–) linker enabling connectivity; and 3) The secondary amine group (–NH–CH₂CH₃) providing nucleophilic/basic properties and hydrogen-bonding capability. This arrangement creates a versatile pharmacophore suitable for further derivatization. The compound typically presents as a solid at room temperature, requiring cold-chain storage (2–8°C) to maintain stability [1]. Analytical characterization is confirmed via mass spectrometry (exact mass 171.63 g/mol) and nuclear magnetic resonance spectroscopy, with the methylene protons (–CH₂–) appearing as distinctive signals between 3.8–4.2 ppm [1] [2].
The emergence of N-((6-chloropyridazin-3-yl)methyl)ethanamine reflects broader advances in heterocyclic chemistry methodologies during the late 20th and early 21st centuries. While the precise synthesis timeline remains undocumented in public literature, its development parallels the growing pharmaceutical interest in pyridazine scaffolds as bioisosteric replacements for phenyl, pyridine, or pyrimidine rings [7]. The compound was first cataloged under CAS 1289386-56-6, with commercial availability emerging through specialty chemical suppliers like BLD Pharmatech and Manchester Organics around the 2010s as a building block for medicinal chemistry programs [1] [2].
Its synthesis likely exploits established pyridazine chemistry, involving nucleophilic displacement reactions on 3,6-dichloropyridazine or direct reductive amination of 6-chloropyridazine-3-carbaldehyde. The strategic placement of chlorine at the C6 position provides a reactive handle for subsequent cross-coupling or substitution reactions, making it a versatile intermediate. The compound’s accessibility increased significantly with the standardization of palladium-catalyzed amination and halogenation protocols, enabling efficient scale-up for drug discovery applications. Although not directly attributed to a single discovery publication, its development is embedded within patent literature exploring pyridazine-based kinase inhibitors and antibacterial agents, reflecting industry demand for structurally diverse heterocycles [5] [7] [8].
N-((6-Chloropyridazin-3-yl)methyl)ethanamine occupies a strategic niche in heterocyclic chemistry due to the dual functionality of its pyridazine core and flexible ethylamino side chain. The ring’s electron-deficient nature facilitates regioselective nucleophilic aromatic substitution at C6, while the secondary amine group serves as a point for N-alkylation, acylation, or sulfonylation. This enables the synthesis of diverse libraries for structure-activity relationship (SAR) studies. Pyridazine derivatives exhibit enhanced dipole moments and improved solubility relative to benzene analogs, properties that are exploited in drug design to optimize pharmacokinetic profiles [7].
In pharmacological research, this scaffold has demonstrated exceptional versatility across multiple therapeutic target classes:
Table 2: Pharmacological Applications of Pyridazine Derivatives Derived from N-((6-Chloropyridazin-3-yl)methyl)ethanamine
Therapeutic Area | Target/Mechanism | Derivative Example | Research Status | Key Patents/Literature |
---|---|---|---|---|
Oncology | METTL3 RNA methyltransferase | Piperidine-pyridazine conjugates | Preclinical development | WO2024153775A1 [5] |
Inflammation & Autoimmunity | Janus Kinases (JAK1/JAK2) | Imidazo[1,2-b]pyridazines | Patent-protected | EP2463289A1 [7] |
Anti-infectives | Bacterial GyrB/ParE | Pyrrolamide-pyridazine hybrids (e.g., Cpd 28) | Preclinical candidate | [8] |
Neuroscience | nAChR modulation | Neonicotinoid analogs (structural basis) | Agrochemical use | [6] [9] |
The scaffold’s significance is amplified by its drug-likeness: Molecular weight (<200 Da), moderate lipophilicity (predicted LogP ~1.5), and hydrogen-bonding capacity (one H-bond donor, two acceptors) align with Lipinski’s rule parameters for oral bioavailability. Current research leverages these properties to develop targeted therapies against drug-resistant infections and undruggable oncology targets, positioning N-((6-chloropyridazin-3-yl)methyl)ethanamine as a critical building block in modern medicinal chemistry pipelines [5] [7] [8].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0